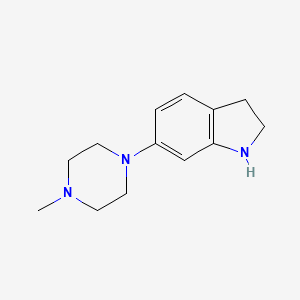
6-(4-Methylpiperazin-1-YL)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Methylpiperazin-1-YL)indoline is a useful research compound. Its molecular formula is C13H19N3 and its molecular weight is 217.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
6-(4-Methylpiperazin-1-YL)indoline, with the CAS number 321745-04-4, is characterized by its unique structural features that contribute to its biological activity. The molecular weight of this compound is approximately 215.29 g/mol. Its structure includes an indoline core substituted with a piperazine moiety, which is crucial for its interaction with biological targets.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds related to this compound. For instance, a derivative of this compound demonstrated significant inhibition of inflammatory cytokines such as IL-6 and IL-8 in vitro. In an acute lung injury model, the compound showed a reduction in inflammatory cell infiltration and a protective effect on lung tissue by inhibiting the phosphorylation of key proteins in the MAPK signaling pathway .
Anticancer Potential
The compound has also been investigated for its potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell signaling pathways. For example, a related compound exhibited potent activity against ABL kinase mutants, which are often resistant to traditional therapies . This suggests that modifications to the piperazine ring can enhance the selectivity and efficacy of these compounds against various cancer types.
Case Study 1: Inhibition of Inflammatory Cytokines
A study evaluated the effects of a derivative of this compound on LPS-induced inflammation in human bronchial epithelial cells. The results indicated that at a concentration of 5 μM, the compound reduced IL-6 and IL-8 levels by 62% and 72%, respectively. Additionally, in vivo tests showed that administration of this compound significantly decreased inflammatory responses in a murine model of acute lung injury .
Case Study 2: Anticancer Activity Against ABL Kinase Mutants
In another investigation, a derivative of this compound was tested against imatinib-resistant ABL kinase mutants. The compound demonstrated IC50 values in the nanomolar range, indicating strong inhibitory effects on both wild-type and mutant forms of ABL kinase. This study provided evidence for the compound's potential use in treating chronic myeloid leukemia (CML), particularly in patients who exhibit resistance to standard treatments .
Data Summary Table
Propiedades
Fórmula molecular |
C13H19N3 |
|---|---|
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
6-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H19N3/c1-15-6-8-16(9-7-15)12-3-2-11-4-5-14-13(11)10-12/h2-3,10,14H,4-9H2,1H3 |
Clave InChI |
ZGYUHIKLCDUIDU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC3=C(CCN3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















